molecular formula C18H23N5O2S B11005625 4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11005625
M. Wt: 373.5 g/mol
InChI Key: CVNNTBFINKVZNA-UHFFFAOYSA-N
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Description

4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a carboxamide group This compound also contains a thiazole ring, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with an appropriate acylating agent under controlled conditions.

    Piperazine Derivative Formation: The piperazine ring is then functionalized by introducing a benzyl group through a nucleophilic substitution reaction.

    Coupling Reaction: The thiazole derivative is coupled with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s thiazole ring is known for its antimicrobial and antifungal properties. It can be used in the development of new antibiotics or antifungal agents.

Medicine

In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its piperazine ring is a common motif in many pharmaceuticals, indicating potential for therapeutic use.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine-1-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide: Lacks the benzyl group, potentially affecting its binding properties.

Uniqueness

The unique combination of a benzyl group, a thiazole ring, and a piperazine ring in 4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

4-benzyl-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23N5O2S/c1-14-13-26-17(20-14)21-16(24)11-19-18(25)23-9-7-22(8-10-23)12-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,19,25)(H,20,21,24)

InChI Key

CVNNTBFINKVZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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